An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone, a key intermediate in the synthesis of the antiarrhythmic drug Flecainide. This document consolidates available data on its physical and spectroscopic properties, synthesis, and chemical reactivity. Detailed experimental protocols and data are presented to support laboratory research and development.
Introduction
1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone, also known by its alternative name 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, is a synthetic organic compound with the chemical formula C₁₂H₁₀F₆O₃.[1][2] Its structure is characterized by a phenyl ring substituted with an ethanone group and two 2,2,2-trifluoroethoxy groups at the 2 and 5 positions. The presence of multiple fluorine atoms significantly influences the compound's chemical and physical properties, including its reactivity and potential biological applications.[1] Primarily, it serves as a crucial precursor in the pharmaceutical industry for the synthesis of Flecainide, a Class IC antiarrhythmic agent used to treat various cardiac arrhythmias.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone is provided in Table 1. The compound is a solid at room temperature and exhibits a defined melting point and a high boiling point.
Table 1: Chemical and Physical Properties of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone
| Property | Value | Source(s) |
| IUPAC Name | 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]ethanone | [1] |
| Synonyms | 2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone | [1] |
| CAS Number | 76784-40-2 | [1] |
| Molecular Formula | C₁₂H₁₀F₆O₃ | [1][2] |
| Molecular Weight | 316.20 g/mol | [2] |
| Physical State | Solid | [4] |
| Melting Point | 90-91 °C | [4] |
| Boiling Point | 283.7 °C at 760 mmHg | [4] |
| Purity | ≥98% (Commercially available) | [5] |
| Storage | Refrigerator (4°C) | [5] |
Spectroscopic Data (Predicted and Inferred)
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the trifluoroethoxy groups, and the methyl protons of the ethanone group.
-
Aromatic Protons (Ar-H): Signals are expected in the range of δ 7.0-7.5 ppm. The substitution pattern on the phenyl ring would lead to a complex splitting pattern.
-
Methylene Protons (-OCH₂CF₃): A quartet is predicted for the methylene protons due to coupling with the adjacent fluorine atoms, likely appearing in the range of δ 4.3-4.5 ppm.[5]
-
Methyl Protons (-COCH₃): A sharp singlet for the three methyl protons is expected around δ 2.5 ppm.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon should appear as a singlet in the downfield region, typically around δ 190-200 ppm.[6]
-
Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-withdrawing trifluoroethoxy groups will be shifted downfield.
-
Methylene Carbon (-OCH₂CF₃): The methylene carbon is expected to show a quartet due to coupling with the three fluorine atoms, appearing around δ 60-70 ppm.
-
Trifluoromethyl Carbon (-CF₃): A quartet is also expected for the trifluoromethyl carbon due to one-bond coupling with the fluorine atoms, typically appearing around δ 120-130 ppm.
-
Methyl Carbon (-COCH₃): An upfield signal around δ 20-30 ppm is expected for the methyl carbon.[6]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.
-
C-O-C Stretch (Ether): Strong bands corresponding to the aryl-alkyl ether linkages are expected around 1200-1250 cm⁻¹.[5]
-
C-F Stretch: Strong absorptions due to the C-F bonds of the trifluoromethyl groups will be present in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks are expected just below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 316. Key fragmentation patterns would likely involve the loss of the methyl group ([M-15]⁺), the acetyl group ([M-43]⁺), and cleavage of the ether linkages.
Synthesis
The synthesis of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone is a multi-step process that is extensively documented in the patent literature, primarily in the context of Flecainide production.[7][8] The general synthetic strategy involves two key transformations: the formation of a 1,4-bis(2,2,2-trifluoroethoxy)benzene intermediate, followed by a Friedel-Crafts acetylation.
General Synthesis Pathway
Caption: General synthesis pathway for 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone.
Experimental Protocol: Synthesis of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone
The following is a representative experimental protocol compiled from patent literature.[7][8] Note: This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions.
Step 1: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
-
To a suitable reaction vessel, add 1,4-dibromobenzene and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a copper salt catalyst (e.g., copper(I) bromide or iodide).
-
Add at least 8 equivalents of the sodium salt of 2,2,2-trifluoroethanol (sodium trifluoroethoxide). The use of a significant excess of the alkoxide is crucial for driving the reaction to completion.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed, as monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene.
Step 2: Friedel-Crafts Acetylation to 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone
-
In a reaction vessel under an inert atmosphere, dissolve 1,4-bis(2,2,2-trifluoroethoxy)benzene in a suitable solvent, such as dichloromethane or toluene.
-
Cool the solution in an ice bath.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), portion-wise while maintaining the low temperature.
-
Slowly add the acetylating agent, either acetic anhydride (Ac₂O) or acetyl chloride (AcCl), to the reaction mixture.
-
Allow the reaction to stir at a low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone as a solid.
Chemical Reactivity
The chemical reactivity of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone is primarily governed by its ethanone (acetyl) functional group and the two trifluoroethoxy substituents on the phenyl ring.
Reactions of the Carbonyl Group
The ketone carbonyl group is susceptible to nucleophilic attack and can undergo a variety of standard ketone reactions.
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid, a key step in one of the synthetic routes to Flecainide.[8] This can be achieved using a strong oxidizing agent.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Reactions Involving the Trifluoroethoxy Groups
The trifluoroethoxy groups are generally stable due to the strong C-F and C-O bonds. However, under harsh conditions, ether cleavage could potentially occur. The electron-withdrawing nature of these groups deactivates the aromatic ring towards electrophilic substitution.
Role as a Pharmaceutical Intermediate
The primary and most significant chemical application of this compound is as an intermediate in the synthesis of Flecainide. The overall transformation involves the conversion of the acetyl group into a carboxamide linked to a piperidylmethyl moiety.
Caption: Key transformation of the intermediate in Flecainide synthesis.
Potential Applications Beyond Flecainide Synthesis
While its primary role is as a pharmaceutical intermediate, the unique structural features of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone suggest potential applications in other areas of chemical research.
-
Materials Science: The presence of multiple trifluoromethyl groups could impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity, making it a candidate for incorporation into specialty polymers or coatings.
-
Agrochemicals: Fluorinated organic compounds are widely used in the agrochemical industry. The biological activity of derivatives of this compound could be explored for potential herbicidal or pesticidal properties.
-
Drug Discovery: The 2,5-bis(2,2,2-trifluoroethoxy)phenyl scaffold could be utilized as a building block for the synthesis of new chemical entities with potential therapeutic applications. The trifluoroethoxy groups can enhance metabolic stability and binding affinity to biological targets.[1]
Safety and Handling
1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed.[4] Contact with skin and eyes should be avoided. Store the compound in a tightly sealed container in a cool, dry place, such as a refrigerator.[4][5]
Conclusion
1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone is a valuable synthetic intermediate with well-defined chemical and physical properties. This guide provides a consolidated resource for researchers and professionals working with this compound, covering its synthesis, characterization, and reactivity. While its primary application is in the synthesis of Flecainide, its unique fluorine-containing structure suggests potential for broader applications in medicinal chemistry and materials science.
References
- 1. Buy 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone | 76784-40-2 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Flecainide Impurities | SynZeal [synzeal.com]
- 5. 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. US20040220409A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 8. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
